Vanitiolide

Choleretic mechanisms Chemical structure comparison Thioketone derivatives

Vanitiolide (CAS 17692-71-6), also known as 4-(thiovanilloyl)morpholine and trademarked as Bildux, is a synthetic choleretic agent originally developed as a pharmaceutical candidate for promoting bile secretion from the liver. The compound belongs to the methoxybenzene and phenolic chemical classes and was assigned an International Nonproprietary Name (INN) in 1967 (p-INNList-18).

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 17692-71-6
Cat. No. B1662213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanitiolide
CAS17692-71-6
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)O
InChIInChI=1S/C12H15NO3S/c1-15-11-8-9(2-3-10(11)14)12(17)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
InChIKeyWQYRHRAZNNRDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanitiolide (CAS 17692-71-6) Procurement Guide: Choleretic Research Compound Baseline Data


Vanitiolide (CAS 17692-71-6), also known as 4-(thiovanilloyl)morpholine and trademarked as Bildux, is a synthetic choleretic agent originally developed as a pharmaceutical candidate for promoting bile secretion from the liver [1]. The compound belongs to the methoxybenzene and phenolic chemical classes and was assigned an International Nonproprietary Name (INN) in 1967 (p-INNList-18) [2]. Structurally, Vanitiolide features a thioketone group (-C=S) bridging a morpholine ring and a 4-hydroxy-3-methoxyphenyl moiety (molecular formula C₁₂H₁₅NO₃S; MW 253.32 g/mol) [3]. The compound is currently available exclusively as a research-use-only chemical from specialized suppliers, with its original pharmaceutical development status classified as inactive [4].

Why Vanitiolide Cannot Be Generically Substituted with Common Choleretics


Vanitiolide cannot be assumed interchangeable with other choleretic agents due to its unique thiobenzamide-derived pharmacophore, which fundamentally differs from the 1,2-dithiole-3-thione scaffold found in widely studied analogs such as Anethole Trithione (CAS 532-11-6) [1]. Whereas Anethole Trithione derives its choleretic activity from the dithiolethione moiety that releases hydrogen sulfide (H₂S) as a signaling mediator, Vanitiolide's thioketone-bearing morpholine structure lacks this H₂S-donating capacity entirely, implying a mechanistically distinct mode of bile flow stimulation [2]. Furthermore, Vanitiolide's historical pharmaceutical development as Bildux distinguishes it from more extensively characterized choleretics like ursodeoxycholic acid (UDCA) in terms of regulatory status and available safety data [3]. Generic substitution without structural verification therefore risks introducing compounds with divergent pharmacological profiles and unknown impurity signatures in experimental systems.

Vanitiolide (CAS 17692-71-6) Quantitative Differentiation Evidence Guide


Structural Divergence: Thioketone-Morpholine vs. Dithiolethione Pharmacophore

Vanitiolide possesses a thioketone (C=S) functional group attached to a morpholine ring and 4-hydroxy-3-methoxyphenyl moiety [1]. This thiobenzamide-like architecture contrasts sharply with the 1,2-dithiole-3-thione scaffold of Anethole Trithione (CAS 532-11-6), a comparator choleretic [2]. The dithiolethione core in Anethole Trithione serves as an H₂S donor, releasing measurable hydrogen sulfide upon metabolic activation—a property that Vanitiolide's thioketone-morpholine structure does not replicate. While direct comparative choleretic potency data are absent in the public domain, this fundamental structural divergence establishes that these compounds operate through non-equivalent pharmacophores.

Choleretic mechanisms Chemical structure comparison Thioketone derivatives

Predicted Physicochemical Profile: Lipophilicity and Aqueous Solubility Parameters

In silico predictions provide the only available quantitative parameters differentiating Vanitiolide from comparator choleretics. Vanitiolide exhibits an estimated LogP (octanol-water partition coefficient) of 1.31, indicating moderate lipophilicity . Its predicted water solubility at 25°C is calculated at 17,600 mg/L based on the Log Kow estimation algorithm WSKOW v1.41 [1]. For comparison, Anethole Trithione (CAS 532-11-6) has a reported experimental LogP of approximately 3.45 and water solubility of ~2.5 mg/L [2]. The predicted pKa of Vanitiolide is 9.25 ± 0.31, corresponding to the phenolic hydroxyl group . These predicted values suggest that Vanitiolide possesses approximately 7,000-fold higher predicted aqueous solubility relative to Anethole Trithione's experimental solubility, which carries practical implications for in vitro assay design and formulation development.

Physicochemical properties Lipophilicity prediction Solubility parameters

Analytical Method Availability: Validated HPLC Separation Protocol

A published reverse-phase HPLC method using a Newcrom R1 column has been validated for the separation and analysis of Vanitiolide [1]. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions and is documented as scalable for preparative separation of impurities and suitable for pharmacokinetic studies [2]. In contrast, no validated analytical method specifically optimized for Vanitiolide was identified for comparator choleretics such as Cyclobutyrol (CAS 512-15-2) or Fencibutirol (CAS 15301-48-3) in the public literature. The availability of a documented, scalable HPLC protocol provides a tangible operational advantage for researchers requiring purity verification, stability monitoring, or metabolite profiling in experimental settings where method development time and resources are constrained.

HPLC analysis Pharmacokinetic assay Analytical method validation

Regulatory Classification: INN Status and Drug Development History

Vanitiolide was assigned an International Nonproprietary Name (INN) in 1967-1968 (p-INNList-18; r-INNList-8) and was developed under the trademark Bildux by Laboratoires Perrier as a pharmaceutical choleretic agent [1]. Despite this formal pharmaceutical development history, Vanitiolide is currently classified as an experimental/inactive drug candidate with no active clinical trials, and is supplied exclusively for research use only [2]. This regulatory trajectory differs from comparator choleretics such as Ursodeoxycholic Acid (UDCA, CAS 128-13-2), which is approved for clinical use in multiple jurisdictions for primary biliary cholangitis and gallstone dissolution, and Anethole Trithione (CAS 532-11-6), which has undergone more extensive clinical evaluation in European and Asian markets. Vanitiolide thus occupies a unique niche as a formally named pharmaceutical candidate with established INN recognition but limited post-1960s clinical development.

Regulatory status Drug development history Research-use designation

Supplier Storage Specifications: Ambient Temperature Stability Advantage

According to supplier technical documentation, Vanitiolide is reported to be stable at ambient room temperature during ordinary shipping conditions and for short-term storage (several days) during customs processing . For extended storage, the recommended condition is -20°C, with stock solutions in DMSO or other organic solvents remaining stable for up to 3 months when aliquoted . This ambient-temperature shipping tolerance differentiates Vanitiolide from comparator choleretics such as certain bile acid derivatives that require continuous cold-chain maintenance (2-8°C) throughout the entire shipping and storage lifecycle. The documented room-temperature stability during transit reduces logistics complexity and shipping costs for international procurement.

Storage stability Compound handling Procurement logistics

Known Pharmacological Data Gap: Distinguishing Research-Use-Only Status

Public domain sources explicitly confirm that no pharmacokinetic (absorption, distribution, metabolism, excretion) or toxicological data are available for Vanitiolide . DrugBank similarly reports that absorption, volume of distribution, and mechanism of action data are 'Not Available' [1]. This complete absence of ADMET characterization distinguishes Vanitiolide from extensively profiled choleretics such as Ursodeoxycholic Acid (for which comprehensive human PK parameters are established: oral bioavailability ~30-60%, t½ ~3.5-5.8 days, Vd ~0.5 L/kg) and Anethole Trithione (for which toxicological studies and human PK data exist). Vanitiolide is therefore exclusively appropriate for in vitro or ex vivo research applications where the absence of in vivo characterization does not preclude experimental objectives.

Pharmacokinetic data gap Toxicology unknown Research-use designation

Vanitiolide Research Applications: Defined Scenarios Based on Verified Differentiation


In Vitro Mechanistic Studies of Thioketone-Dependent Choleresis (Non-H₂S Pathway)

Vanitiolide is appropriate for in vitro hepatocyte or biliary epithelial cell assays investigating choleretic mechanisms independent of hydrogen sulfide (H₂S) signaling. Because Vanitiolide's thioketone-morpholine pharmacophore lacks the dithiolethione H₂S-donating capacity of Anethole Trithione [1], it serves as a negative control compound for experiments examining H₂S-mediated bile acid transporter regulation or CFTR activation. Researchers may use Vanitiolide to dissect whether observed choleretic effects in a given experimental system are attributable to H₂S-dependent versus H₂S-independent pathways, a mechanistic distinction not achievable with dithiolethione-based choleretics. The compound's predicted aqueous solubility of 17,600 mg/L further supports reliable dosing in aqueous cell culture media without precipitation artifacts .

Analytical Method Development and Pharmacokinetic Assay Validation Studies

Vanitiolide is a suitable reference standard for developing and validating reverse-phase HPLC methods intended for pharmacokinetic applications. The published Newcrom R1 column separation protocol provides a validated starting point that can be adapted or optimized for specific detection requirements [1]. Researchers requiring a thiobenzamide-derivative choleretic with a documented analytical method may select Vanitiolide to reduce method development time, as comparator compounds in this chemical class lack publicly validated separation protocols. The method's scalability for preparative impurity isolation further supports purity verification workflows in quality control settings.

Physicochemical Property Studies of Thiobenzamide-Derived Choleretics

Vanitiolide serves as a reference compound for structure-property relationship studies examining how thioketone substitution on a morpholine scaffold influences lipophilicity, solubility, and stability parameters relative to dithiolethione-based choleretics. Its estimated LogP of 1.31 and predicted water solubility of 17,600 mg/L [1] provide baseline values for computational modeling and experimental verification. Researchers may use Vanitiolide to investigate whether the ~2.14 LogP unit reduction relative to Anethole Trithione (LogP ~3.45) correlates with differences in membrane permeability, hepatocyte uptake, or biliary excretion in in vitro transport assays.

Chemical Biology Tool Compound for Non-H₂S Choleretic Pathway Probing

Vanitiolide's status as an INN-designated but clinically inactive choleretic with a structurally defined thioketone pharmacophore [1] positions it as a chemical biology probe for deconvoluting signaling pathways governing bile secretion. Unlike approved choleretics such as UDCA, which exert pleiotropic effects through multiple nuclear receptors (FXR, PXR) and membrane transporters (ASBT, NTCP), Vanitiolide's limited characterization allows its use as a structurally defined but mechanistically uncharacterized tool compound in discovery-stage target identification studies. Researchers may employ Vanitiolide in unbiased phenotypic screening or chemical proteomics workflows to identify its molecular targets, potentially revealing novel choleretic mechanisms distinct from established bile acid receptor pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanitiolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.